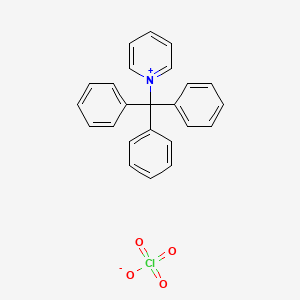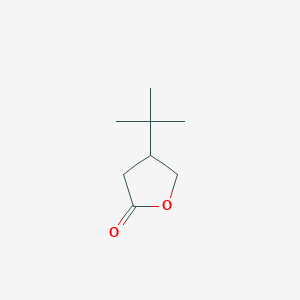![molecular formula C21H20N2O8S B14700031 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea CAS No. 26972-19-0](/img/structure/B14700031.png)
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea is a complex organic compound characterized by the presence of furan rings and a thiourea core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea typically involves the reaction of furan-2-carbaldehyde with thiourea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol derivatives.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiourea derivatives and furan-containing compounds, such as:
- 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]urea
- 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea analogs with different substituents on the furan rings
Uniqueness
This compound is unique due to its specific combination of furan rings and thiourea core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
26972-19-0 |
|---|---|
Formule moléculaire |
C21H20N2O8S |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1,1,3,3-tetrakis[furan-2-yl(hydroxy)methyl]thiourea |
InChI |
InChI=1S/C21H20N2O8S/c24-17(13-5-1-9-28-13)22(18(25)14-6-2-10-29-14)21(32)23(19(26)15-7-3-11-30-15)20(27)16-8-4-12-31-16/h1-12,17-20,24-27H |
Clé InChI |
VVJZXKQMWXZDBK-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(N(C(C2=CC=CO2)O)C(=S)N(C(C3=CC=CO3)O)C(C4=CC=CO4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
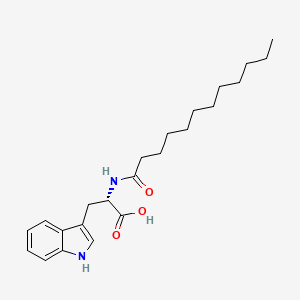

![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
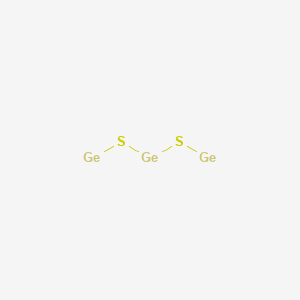
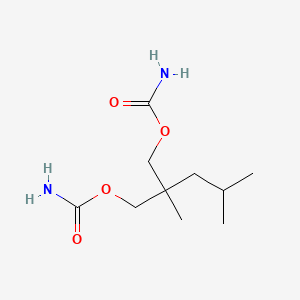
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
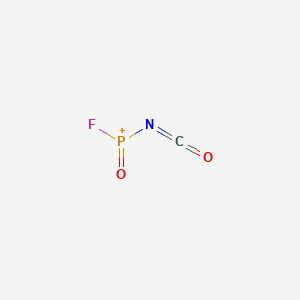
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)


